[(2,3,4-Trimethoxyphenyl)methyl]hydrazine dihydrochloride
Description
[(2,3,4-Trimethoxyphenyl)methyl]hydrazine dihydrochloride is a hydrazine derivative featuring a 2,3,4-trimethoxybenzyl group. Its molecular formula is C₁₁H₁₇Cl₂N₂O₃, with a molecular weight of 248.71 (CAS: 1258640-43-5) . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds or pharmaceuticals. Its dihydrochloride salt form enhances stability and solubility for laboratory handling.
Properties
IUPAC Name |
(2,3,4-trimethoxyphenyl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3.2ClH/c1-13-8-5-4-7(6-12-11)9(14-2)10(8)15-3;;/h4-5,12H,6,11H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAPIXYIYGTAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNN)OC)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound's structure can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 287.17 g/mol
The trimethoxyphenyl moiety is expected to contribute to the compound's pharmacological profile through various mechanisms of action.
Biological Activity Overview
While there is no extensive documentation specifically addressing the biological activity of [(2,3,4-Trimethoxyphenyl)methyl]hydrazine dihydrochloride, related compounds with similar structures have demonstrated noteworthy biological properties. The following table summarizes some of these related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,4-Dimethoxybenzaldehyde | Two methoxy groups on benzene | Antioxidant and anticancer properties |
| 4-Methoxyphenylhydrazine | One methoxy group on phenyl | Antimicrobial and anticancer activities |
| 3-Methoxy-N-(2-methylphenyl) hydrazine | One methoxy group with methyl substitution | Potential neuroprotective effects |
The precise mechanisms of action for this compound remain to be fully elucidated. However, it is suggested that compounds with similar structures may exhibit:
- Antioxidant Activity : The presence of methoxy groups may enhance radical scavenging abilities.
- Anticancer Properties : Similar hydrazine derivatives have shown potential in inhibiting tumor growth and proliferation.
Case Studies and Research Findings
Despite the lack of direct studies on this compound, research on analogous compounds provides insights into its possible effects:
- Hydrazine Derivatives as Anticancer Agents : A study highlighted the anticancer activity of hydrazine derivatives through their ability to induce apoptosis in cancer cell lines. These compounds often interact with cellular pathways that regulate cell survival and proliferation.
- Genotoxicity Studies : Hydrazines have been classified as probable human carcinogens by the International Agency for Research on Cancer (IARC). Mechanistic studies indicate that hydrazines can cause DNA damage through oxidative stress pathways .
- Cell Cycle Impact : Research has shown that hydrazines can induce cell cycle arrest in certain cancer cell lines, suggesting a potential mechanism for their anticancer activity .
Synthesis and Reactivity
The synthesis of this compound typically involves the reaction of trimethoxybenzaldehyde with hydrazine under acidic conditions to yield the hydrazone product. The dihydrochloride salt form can be obtained through crystallization from hydrochloric acid.
Comparison with Similar Compounds
Trimetazidine Dihydrochloride
3-Methoxyphenylhydrazine Hydrochloride
(2,4-Difluorophenyl)hydrazine Hydrochloride
- Structure : Fluorine substituents at 2- and 4-positions instead of methoxy groups.
- Molecular Weight : ~196.59 (CAS: 40594-29-4) .
- Applications : Used in synthesis of fluorinated heterocycles.
- Key Differences: Fluorine’s electronegativity increases metabolic stability and lipophilicity, contrasting with the electron-donating methoxy groups . Potential for stronger hydrogen bonding in the trimethoxy derivative due to multiple oxygen atoms .
[(3-Methylphenyl)methyl]hydrazine Dihydrochloride
- Structure : Methyl substituent instead of methoxy groups.
- Molecular Weight : 209.1 (CAS: 2248321-55-1) .
- Applications : Research chemical with unspecified applications.
- Key Differences :
Critical Analysis of Structural and Functional Differences
Substituent Effects :
- Methoxy Groups : Enhance solubility in polar solvents and participation in hydrogen bonding, critical for crystallinity and biological interactions .
- Fluorine vs. Methoxy : Fluorine increases metabolic stability but reduces electron-donating effects, altering reaction pathways .
- Hydrazine vs. Piperazine : Hydrazine’s nucleophilic nature makes it suitable for condensation reactions, whereas piperazine’s basicity is leveraged in drug design .
Pharmacological vs. Synthetic Utility :
- Trimetazidine’s clinical use contrasts with the target compound’s role as a synthetic intermediate.
- Hydrazine derivatives are often avoided in pharmaceuticals due to toxicity concerns, favoring piperazine-based drugs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
